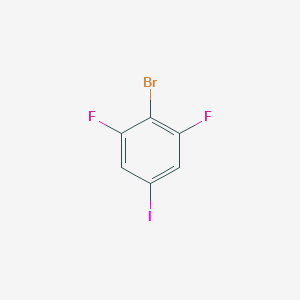

2-Bromo-1,3-difluoro-5-iodobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1,3-difluoro-5-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF2I/c7-6-4(8)1-3(10)2-5(6)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOLGNRYEQPISPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Br)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375752 | |

| Record name | 2-Bromo-1,3-difluoro-5-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155906-10-8 | |

| Record name | 2-Bromo-1,3-difluoro-5-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-1,3-difluoro-5-iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-1,3-difluoro-5-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1,3-difluoro-5-iodobenzene is a synthetically versatile, polyhalogenated aromatic compound. Its unique substitution pattern, featuring bromine, fluorine, and iodine atoms on a benzene ring, offers a platform for selective, stepwise functionalization through various cross-coupling reactions. This technical guide provides a comprehensive overview of its chemical properties, including its synthesis, reactivity, and spectroscopic characterization, to support its application in pharmaceutical and materials science research.

Chemical and Physical Properties

This compound is a white to light-colored crystalline solid at room temperature.[1] The presence of multiple halogen atoms significantly influences its physical and chemical properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 155906-10-8 | [1][2] |

| Molecular Formula | C₆H₂BrF₂I | [1][2] |

| Molecular Weight | 318.89 g/mol | [1][2] |

| Appearance | White to light red to green powder/crystal | [1] |

| Melting Point | 64 - 68 °C | [1] |

| Boiling Point (Predicted) | 225.8 ± 35.0 °C | [3] |

| Density (Predicted) | 2.342 ± 0.06 g/cm³ | [3] |

| Purity | ≥ 98% (GC) | [1][2] |

Synthesis and Reactivity

Caption: Plausible synthetic workflow for this compound.

The reactivity of this compound is dominated by the differential reactivity of its halogen substituents in metal-catalyzed cross-coupling reactions. The carbon-iodine bond is the most labile, followed by the carbon-bromine bond, while the carbon-fluorine bonds are generally inert under typical cross-coupling conditions. This reactivity hierarchy allows for selective and sequential functionalization of the aromatic ring.

Reactivity Order: C-I > C-Br > C-F

This selective reactivity makes it a valuable building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.[1]

Experimental Protocols

General Protocol for Sonogashira Coupling (Illustrative)

This protocol describes a general method for the Sonogashira coupling of a terminal alkyne with an aryl iodide, which is the most reactive site on this compound.

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Base (e.g., triethylamine, Et₃N)

-

Anhydrous solvent (e.g., THF or DMF)

Procedure:

-

To a dry, inert-atmosphere flask, add this compound, the palladium catalyst, and CuI.

-

Add the anhydrous solvent and the base.

-

Add the terminal alkyne dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or GC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Caption: General workflow for Sonogashira coupling.

General Protocol for Suzuki Coupling (Illustrative)

This protocol outlines a general procedure for the Suzuki coupling of an arylboronic acid with the aryl bromide functionality of the product from the initial Sonogashira coupling.

Materials:

-

The product from the Sonogashira coupling

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., dioxane, toluene)

Procedure:

-

In a dry, inert-atmosphere flask, combine the bromo-substituted starting material, the arylboronic acid, the palladium catalyst, and the base.

-

Add the anhydrous solvent.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the final product by column chromatography or recrystallization.

Caption: General workflow for Suzuki coupling.

Spectroscopic Data

While specific, authenticated spectra for this compound are not publicly available, the expected spectroscopic features can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | A single resonance in the aromatic region, likely a triplet due to coupling with the two equivalent fluorine atoms. |

| ¹³C NMR | Six distinct resonances for the aromatic carbons, with characteristic C-F and C-halogen coupling patterns. |

| ¹⁹F NMR | A single resonance, as the two fluorine atoms are chemically equivalent. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern due to the presence of bromine and iodine. |

Biological Activity and Applications

This compound is primarily utilized as a building block in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.[1] There is currently no publicly available data on the direct biological activity of this compound or its involvement in specific signaling pathways. However, the introduction of halogen atoms into organic molecules is a common strategy in drug design to modulate properties such as lipophilicity, metabolic stability, and binding affinity. The synthesis of novel derivatives from this starting material could lead to compounds with interesting biological activities.

Safety and Handling

This compound should be handled in a well-ventilated fume hood, with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. It is important to avoid inhalation, ingestion, and skin contact. Refer to the Material Safety Data Sheet (MSDS) for complete safety and handling information.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its well-defined reactivity, stemming from the presence of three different halogen atoms, allows for controlled and selective functionalization. This makes it an attractive starting material for the synthesis of a wide range of complex molecules with potential applications in drug discovery and materials science. Further research into its applications and the biological activity of its derivatives is warranted.

References

An In-depth Technical Guide to 2-Bromo-1,3-difluoro-5-iodobenzene (CAS: 155906-10-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-1,3-difluoro-5-iodobenzene, a key building block in modern organic synthesis. Its unique substitution pattern makes it a valuable intermediate in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1]

Core Compound Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 155906-10-8 | [1] |

| Molecular Formula | C₆H₂BrF₂I | [1] |

| Molecular Weight | 318.89 g/mol | [1] |

| Appearance | White to light red to green powder/crystal | [1] |

| Melting Point | 64 - 68 °C | [1] |

| Purity | ≥98% (GC) | [1] |

| Predicted Boiling Point | 225.8 ± 35.0 °C | |

| Predicted Density | 2.342 ± 0.06 g/cm³ | |

| Predicted Vapor Pressure | 0.127 mmHg at 25°C | |

| Predicted Refractive Index | 1.604 |

Table 2: Spectroscopic and Computational Data

| Data Type | Value | Reference(s) |

| SMILES | Ic1cc(F)c(Br)c(F)c1 | |

| InChI Key | NLWAKVGODLJALJ-UHFFFAOYSA-N | |

| LogP | 3.33 | |

| TPSA | 0 |

Applications in Synthesis

This compound is a versatile reagent primarily utilized in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the bromine and iodine substituents allows for selective, sequential reactions, making it a valuable tool for the construction of complex molecular architectures.[1] This compound serves as a crucial intermediate in the synthesis of:

-

Pharmaceuticals: As a building block for novel drug candidates, its unique halogenation pattern is instrumental in designing molecules with specific biological activities.[1]

-

Agrochemicals: It is used in the development of new pesticides and herbicides.[1]

-

Material Science: The compound is incorporated into polymers and organic electronic materials to influence properties such as conductivity, optical behavior, and thermal stability.[1]

Experimental Protocols

Proposed Synthetic Pathway

Caption: Proposed synthetic route for this compound.

Step 1: Iodination of 3,5-Difluoroaniline

-

Reaction: 3,5-Difluoroaniline is iodinated to form 3,5-difluoro-4-iodoaniline.

-

Reagents: Iodine (I₂), Sodium bicarbonate (NaHCO₃).

-

Procedure: To a solution of 3,5-difluoroaniline in a suitable solvent (e.g., dichloromethane), add sodium bicarbonate followed by the portion-wise addition of iodine. The reaction is typically stirred at room temperature until completion, monitored by TLC. The workup involves quenching with sodium thiosulfate solution, separation of the organic layer, drying, and concentration under reduced pressure.

Step 2: Bromination of 3,5-Difluoro-4-iodoaniline

-

Reaction: The product from Step 1 is brominated at the ortho position to the amino group.

-

Reagents: N-Bromosuccinimide (NBS).

-

Procedure: 3,5-Difluoro-4-iodoaniline is dissolved in a solvent like acetonitrile. N-Bromosuccinimide is added portion-wise, and the reaction is stirred at room temperature. The progress is monitored by TLC. Upon completion, the solvent is removed, and the crude product is purified, typically by column chromatography.

Step 3: Deamination of 2-Bromo-3,5-difluoro-4-iodoaniline

-

Reaction: The amino group of 2-bromo-3,5-difluoro-4-iodoaniline is removed via a Sandmeyer-type reaction.

-

Reagents: Sodium nitrite (NaNO₂), Hypophosphorous acid (H₃PO₂).

-

Procedure: The aniline derivative is diazotized with sodium nitrite in an acidic medium (e.g., a mixture of sulfuric acid and water) at low temperatures (0-5 °C). The resulting diazonium salt is then treated with hypophosphorous acid to effect the deamination, yielding the final product, this compound. The product is then extracted, washed, dried, and purified.

Application in a Synthetic Workflow: Synthesis of a Hypothetical Kinase Inhibitor

The utility of this compound as a synthetic intermediate can be illustrated in a hypothetical workflow for the synthesis of a kinase inhibitor. The selective reactivity of the iodo and bromo groups allows for sequential cross-coupling reactions.

Caption: Hypothetical workflow for kinase inhibitor synthesis.

Experimental Workflow:

-

Suzuki Coupling: this compound undergoes a Suzuki cross-coupling reaction with an arylboronic ester. The reaction is catalyzed by a palladium complex (e.g., Pd(PPh₃)₄) in the presence of a base (e.g., K₂CO₃). This step selectively functionalizes the more reactive iodo position to form "Intermediate 1".

-

Buchwald-Hartwig Amination: "Intermediate 1" is then subjected to a Buchwald-Hartwig amination with a heterocyclic amine. This palladium-catalyzed reaction functionalizes the bromo position, leading to the final "Hypothetical Kinase Inhibitor".

This sequential approach allows for the controlled and efficient assembly of a complex molecule with potential biological activity.

Safety Information

This compound should be handled by qualified professionals in a well-ventilated laboratory. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its unique electronic and steric properties, arising from its specific halogenation pattern, enable selective and efficient transformations, making it a key intermediate in the development of new pharmaceuticals, agrochemicals, and functional materials. The experimental protocols and synthetic workflows outlined in this guide provide a framework for its effective utilization in research and development.

References

In-Depth Technical Guide to the Physical Properties of 2-Bromo-1,3-difluoro-5-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-Bromo-1,3-difluoro-5-iodobenzene, a halogenated aromatic compound with applications in pharmaceutical and agrochemical synthesis.[1] The unique substitution pattern of this molecule, featuring bromine, fluorine, and iodine atoms, imparts specific reactivity useful in the synthesis of complex organic molecules and functional materials.[1]

Core Physical Characteristics

This compound is a solid at room temperature, typically appearing as a white to light red or green powder or crystalline solid.[1][2] Its structure and high molecular weight contribute to its solid state and influence its melting and boiling points.

Tabulated Physical Data

The following table summarizes the key physical and chemical properties of this compound for easy reference and comparison.

| Property | Value | Source(s) |

| Chemical Formula | C₆H₂BrF₂I | [1] |

| Molecular Weight | 318.89 g/mol | [1] |

| CAS Number | 155906-10-8 | [1][2] |

| Appearance | White to light red to green powder to crystal | [1][2] |

| Melting Point | 64 - 68 °C | [1] |

| Boiling Point | 225.8 ± 35.0 °C (Predicted) | [3] |

| Density | 2.342 ± 0.06 g/cm³ (Predicted) | [3] |

| Purity | ≥ 98% (GC) | [1] |

| Flash Point | 90.3 °C (Predicted) | [3] |

| Vapor Pressure | 0.127 mmHg at 25°C (Predicted) | [3] |

| Refractive Index | 1.604 (Predicted) | [3] |

| Storage Conditions | 2 - 8 °C | [1] |

Experimental Protocols for Physical Property Determination

Melting Point Determination

The melting point of a crystalline solid like this compound is a key indicator of its purity. A common and accurate method for its determination is capillary melting point analysis .

Methodology:

-

A small, finely powdered sample of the compound is packed into a thin-walled capillary tube.

-

The capillary tube is placed in a melting point apparatus, which contains a heating block or an oil bath and a thermometer or a digital temperature sensor.

-

The sample is heated at a slow, controlled rate.

-

The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range. A narrow melting point range is indicative of a high-purity substance.

Boiling Point Determination

For solid compounds with a relatively low boiling point, the boiling point can be determined using a similar apparatus to the melting point determination, but with a different setup.

Methodology:

-

A small amount of the substance is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed open-end-down into the test tube.

-

The apparatus is heated, and the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted. This temperature corresponds to the boiling point of the substance.

Solubility Assessment

The solubility of a compound in various solvents is a critical parameter in drug development and synthesis.

Methodology:

-

A small, accurately weighed amount of this compound is added to a test tube.

-

A measured volume of a specific solvent (e.g., water, ethanol, acetone, dichloromethane) is added incrementally with agitation.

-

The mixture is observed to determine if the solid dissolves completely.

-

The process is repeated with different solvents to establish a qualitative or quantitative solubility profile. Gentle heating can be applied to assess temperature effects on solubility.

Logical Relationships of Physical Properties

The physical state and behavior of this compound are governed by the interplay of its fundamental properties. The following diagram illustrates these relationships.

Caption: Relationship between fundamental and macroscopic physical properties.

References

An In-Depth Technical Guide to 2-Bromo-1,3-difluoro-5-iodobenzene: Structure, Properties, and Synthetic Utility

Introduction

In the landscape of modern drug discovery and material science, the rational design of complex molecules hinges on the availability of versatile, highly functionalized building blocks. 2-Bromo-1,3-difluoro-5-iodobenzene (CAS No. 155906-10-8) represents a premier example of such a scaffold. This polyhalogenated aromatic compound is not merely a static intermediate; its intrinsic electronic properties and the differential reactivity of its three distinct halogen substituents (I, Br, F) provide a platform for programmed, site-selective chemical modifications.

This guide offers an in-depth analysis of the molecular structure, physicochemical properties, and strategic applications of this compound. We will explore the causality behind its selective reactivity in palladium-catalyzed cross-coupling reactions, provide validated protocols for its synthesis and characterization, and discuss its relevance in the synthesis of complex pharmaceutical agents. This document is intended for researchers, medicinal chemists, and process development scientists who require a comprehensive understanding of this valuable synthetic intermediate.

Physicochemical and Structural Properties

This compound is a crystalline solid at room temperature.[1][2][3] Its core properties are summarized in Table 1.

| Property | Value | Source(s) |

| CAS Number | 155906-10-8 | [1][2][4][5] |

| Molecular Formula | C₆H₂BrF₂I | [1][5][6][7] |

| Molecular Weight | 318.89 g/mol | [1][6][7][8] |

| Appearance | White to light green/red powder or crystal | [1][2][5] |

| Melting Point | 64 - 68 °C | [1][6] |

| Boiling Point | 225.8 °C (predicted) | [1] |

| Purity | ≥98% (typically by GC) | [5][7] |

| SMILES | IC1=CC(F)=C(Br)C(F)=C1 | [4][9] |

| Storage | 2 - 8 °C, protect from light | [6][7] |

Molecular Structure Analysis

The structure of this compound is defined by the substitution pattern on the benzene ring, which dictates its reactivity.

Caption: Molecular structure of this compound.

The key structural features influencing its chemistry are:

-

Electron Withdrawing Effects: The two fluorine atoms are highly electronegative, withdrawing electron density from the aromatic ring via the inductive effect. This makes the ring electron-deficient.

-

Halogen Reactivity Hierarchy: The carbon-halogen bond strengths decrease in the order C-F > C-Br > C-I. This difference is the cornerstone of its utility, as the C-I and C-Br bonds can be selectively cleaved under specific catalytic conditions while the robust C-F bonds remain intact. The C-I bond is the most labile and thus the primary site for initial cross-coupling reactions.

Synthesis Protocol

A robust synthesis of this compound can be envisioned from commercially available 3,5-difluoroaniline, leveraging established methods for regioselective halogenation and deamination. The proposed pathway is outlined below.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Methodology

Disclaimer: This protocol is a representative synthesis based on analogous reactions and should be performed by qualified personnel with appropriate safety precautions.

Step 1: Synthesis of 4-Iodo-3,5-difluoroaniline

-

To a stirred solution of 3,5-difluoroaniline (1.0 eq) in a suitable organic solvent like dichloromethane, add sodium bicarbonate (2.5 eq) dissolved in water.

-

Cool the biphasic mixture to 0 °C in an ice bath.

-

Add a solution of iodine (1.1 eq) in dichloromethane dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or GC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of 2-Bromo-4-iodo-3,5-difluoroaniline

-

Dissolve the 4-iodo-3,5-difluoroaniline (1.0 eq) from the previous step in acetonitrile.

-

Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature. The amino group and the existing iodine will direct the bromination to the ortho position.

-

Stir the reaction at room temperature for 2-4 hours, monitoring for completion.

-

Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

Step 3: Synthesis of this compound (Sandmeyer-type Reaction)

-

Dissolve the 2-bromo-4-iodo-3,5-difluoroaniline (1.0 eq) in a mixture of acetonitrile and sulfuric acid at 0 °C.

-

Add a solution of sodium nitrite (1.2 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of potassium iodide (3.0 eq) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous nitrogen evolution will be observed.

-

Stir the reaction at room temperature for 1 hour, then heat to 60 °C for an additional hour.

-

Cool the mixture and extract with ethyl acetate.

-

Wash the combined organic layers with saturated sodium thiosulfate solution, water, and brine.

-

Dry over anhydrous sodium sulfate, concentrate, and purify the residue by flash column chromatography (eluting with hexanes) to afford the final product.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectrum

The molecule has two non-equivalent aromatic protons.

-

H-4: This proton is ortho to the iodine and meta to a fluorine. It is expected to appear as a doublet of doublets.

-

H-6: This proton is ortho to the iodine and meta to both a fluorine and the bromine. It will also be a complex multiplet, likely a doublet of doublets or a triplet of doublets due to coupling with both F and H-4.

| Predicted Signal | Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| 1 | H-6 | ~7.8 - 8.0 | dd | ³J(H-F) ≈ 6-8, ⁴J(H-H) ≈ 2-3 |

| 2 | H-4 | ~7.5 - 7.7 | dd | ³J(H-F) ≈ 8-10, ⁴J(H-H) ≈ 2-3 |

Predicted ¹³C NMR Spectrum

The molecule has six unique carbon atoms. The signals will be split due to C-F coupling.

-

C-F Carbons (C-1, C-3): These will appear as doublets with large ¹J(C-F) coupling constants (≈ 240-260 Hz) and will be significantly downfield.

-

C-Br and C-I Carbons (C-2, C-5): These will appear at higher field (more shielded) than the C-F carbons but will be deshielded relative to the C-H carbons. They will show smaller ²J(C-F) or ³J(C-F) couplings.

-

C-H Carbons (C-4, C-6): These carbons will also show coupling to the fluorine atoms.

Predicted ¹⁹F NMR Spectrum

The two fluorine atoms are in different chemical environments and are not equivalent.

-

F-1: Coupled to the adjacent bromine (C-2) and the meta proton (H-6).

-

F-3: Coupled to the adjacent bromine (C-2) and the meta proton (H-4). They are expected to appear as complex multiplets in the typical aromatic fluorine region (around -100 to -130 ppm relative to CFCl₃).[11][12]

Protocol for Spectroscopic Analysis

-

Sample Preparation: Dissolve 15-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Acquisition: Acquire spectrum on a 400 MHz or higher spectrometer. Use standard parameters (e.g., 30° pulse, 2-second acquisition time, 5-second relaxation delay, 16-32 scans).

-

¹³C NMR Acquisition: Acquire spectrum using a proton-decoupled pulse program (e.g., zgpg30). A higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire spectrum with proton decoupling. Use CFCl₃ as an external or internal reference (0 ppm). The wide spectral window for fluorine should be considered.[11]

Reactivity and Application in Drug Development

The synthetic power of this compound lies in the differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions. The C-I bond undergoes oxidative addition to a Pd(0) catalyst much more readily than the C-Br bond. This allows for a programmed, sequential functionalization of the molecule.

Selective Functionalization Workflow

This selective reactivity enables a two-step process to build molecular complexity, as illustrated below.

Caption: Workflow for sequential cross-coupling reactions.

Causality of Selectivity:

-

Step 1 (C-I Coupling): Milder reaction conditions using a standard catalyst like Pd(PPh₃)₄ are sufficient to activate the weaker C-I bond, leaving the C-Br bond untouched. This is the rate-determining step for this initial transformation.

-

Step 2 (C-Br Coupling): After the first coupling, more forcing conditions or a more electron-rich, bulky phosphine ligand (e.g., those used with dppf) are typically required to activate the stronger C-Br bond for the second coupling reaction.

Relevance to Pharmaceutical Synthesis: The Case of MEK Inhibitors

The structural motifs accessible through this building block are highly relevant to modern pharmaceuticals, particularly in the field of oncology. For example, the MEK inhibitor Trametinib is a complex molecule used to treat BRAF-mutant melanoma.[5] The synthesis of Trametinib and related kinase inhibitors relies on the precise assembly of halogenated aromatic fragments.[4][13]

A key intermediate in many Trametinib syntheses is a 2-fluoro-4-iodophenyl derivative.[14] this compound serves as an advanced, highly functionalized analog of such precursors. Its three distinct halogen handles offer chemists multiple points for diversification and optimization during lead development, allowing for the rapid synthesis of analog libraries to probe structure-activity relationships. The ability to selectively introduce aryl, heteroaryl, or alkynyl groups at the C-5 position, followed by a different group at the C-2 position, makes it an exceptionally powerful tool for constructing the complex bi-aryl and hetero-aryl structures common in kinase inhibitors.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for molecular design. Its value is derived from the predictable and exploitable hierarchy of its carbon-halogen bond reactivities. This guide has provided a comprehensive framework for understanding its structure, a plausible and detailed protocol for its synthesis, and a logical workflow for its application in sequential cross-coupling reactions. For scientists engaged in the synthesis of complex, high-value molecules for pharmaceuticals and materials science, a thorough understanding of this building block provides a distinct advantage in accelerating discovery and development programs.

References

- 1. researchgate.net [researchgate.net]

- 2. How is Belzutifan synthesised?_Chemicalbook [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. veeprho.com [veeprho.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemscene.com [chemscene.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. 155906-10-8|this compound|BLD Pharm [bldpharm.com]

- 10. benchchem.com [benchchem.com]

- 11. azom.com [azom.com]

- 12. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CN109336884A - A method of synthesis Trimetinib key intermediate - Google Patents [patents.google.com]

- 14. tantuchemicals.com [tantuchemicals.com]

Technical Guide: Spectral Analysis of 2-Bromo-1,3-difluoro-5-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1,3-difluoro-5-iodobenzene is a halogenated aromatic compound with significant applications as a versatile building block in organic synthesis.[1] Its unique substitution pattern, featuring bromine, fluorine, and iodine atoms, allows for selective functionalization through various cross-coupling reactions, making it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[1] A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives.

This technical guide provides an in-depth overview of the expected spectral data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). Detailed experimental protocols and workflow visualizations are presented to aid researchers in the comprehensive analysis of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 155906-10-8 |

| Molecular Formula | C₆H₂BrF₂I |

| Molecular Weight | 318.89 g/mol |

| Appearance | White to light red to green powder/crystal |

| Melting Point | 64 - 68 °C |

| Purity | ≥98% (GC) |

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound based on established principles of spectroscopy and data from similar halogenated aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.5 - 7.8 | t | ~8.5 | H-4/H-6 |

Note: The two aromatic protons are chemically equivalent due to the symmetry of the molecule but will appear as a triplet due to coupling with the two equivalent fluorine atoms.

¹³C NMR (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~160 (dd) | C-1/C-3 |

| ~95 (t) | C-2 |

| ~130 (t) | C-4/C-6 |

| ~90 | C-5 |

Note: Carbons attached to fluorine will exhibit splitting (d: doublet, t: triplet).

¹⁹F NMR (470 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ -100 to -120 | t | ~8.5 | F-1/F-3 |

Note: 19F NMR chemical shifts are typically referenced to CFCl₃. The fluorine atoms will appear as a triplet due to coupling with the two neighboring aromatic protons.

High-Performance Liquid Chromatography (HPLC)

Method: Reversed-Phase HPLC

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (Gradient) |

| Detection | UV at 254 nm |

| Expected Retention Time | Highly dependent on exact conditions, but expected to be well-retained. |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Method: ESI-MS

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative |

| Expected [M+H]⁺ | 319.8979 |

| Expected [M-H]⁻ | 317.8822 |

| Isotopic Pattern | Characteristic pattern due to Bromine (⁷⁹Br/⁸¹Br) and Iodine (¹²⁷I). |

Experimental Protocols

NMR Spectroscopy

A sample of this compound (5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a 500 MHz NMR spectrometer. For ¹⁹F NMR, a dedicated fluorine probe or a broadband probe tuned to the fluorine frequency is used.

HPLC Analysis

A stock solution of this compound is prepared by dissolving 1 mg of the compound in 1 mL of acetonitrile. A reversed-phase HPLC analysis is performed using a C18 column. A typical gradient elution could start with 50:50 acetonitrile:water, ramping to 95:5 acetonitrile:water over 10 minutes, holding for 2 minutes, and then returning to the initial conditions. The flow rate is maintained at 1.0 mL/min, and the column oven is set to 30 °C. Detection is carried out using a UV detector at a wavelength of 254 nm.

LC-MS Analysis

For LC-MS analysis, the same chromatographic conditions as the HPLC method can be employed, with the eluent being directed into the mass spectrometer. The mass spectrometer is operated in electrospray ionization (ESI) mode, acquiring data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and deprotonated molecule [M-H]⁻, respectively. A full scan is performed over a mass range of m/z 100-500 to detect the parent ion and its characteristic isotopic pattern.

Visualized Workflows

The following diagrams illustrate the logical workflows for the spectral analysis of this compound.

References

A Comprehensive Technical Guide to 2-Bromo-1,3-difluoro-5-iodobenzene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough literature review of 2-Bromo-1,3-difluoro-5-iodobenzene, a versatile polyhalogenated aromatic compound. This document details its synthesis, physicochemical properties, and significant applications in organic synthesis, particularly as a key building block for the preparation of complex molecules for the pharmaceutical and material science sectors.

Core Properties and Specifications

This compound is a white to light-colored crystalline solid.[1][2] Its trifunctionalized aromatic ring, featuring bromo, iodo, and fluoro substituents, offers orthogonal reactivity, making it a valuable intermediate for selective chemical modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 155906-10-8 | [1] |

| Molecular Formula | C₆H₂BrF₂I | [1] |

| Molecular Weight | 318.89 g/mol | [1] |

| Appearance | White to light red to green powder/crystal | [1][2] |

| Melting Point | 64 - 68 °C | [1] |

| Purity | ≥ 98% (GC) | [1] |

| Storage Conditions | 2 - 8 °C, protect from light | [1] |

Table 2: Spectroscopic Data of this compound (Predicted)

| Type | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.50-7.60 (m, 2H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 160-163 (dd, J = 250, 10 Hz, C-F), 125-128 (m, C-H), 110-113 (t, J = 25 Hz, C-Br), 90-93 (t, J = 20 Hz, C-I) |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -105 to -115 (m) |

| IR (KBr, cm⁻¹) | 3100-3000 (C-H, aromatic), 1600-1400 (C=C, aromatic), 1050-950 (C-F) |

| Mass Spec (EI, m/z) | 318 (M⁺) |

Synthesis of this compound

A plausible and efficient synthetic route to this compound commences with the commercially available 3,5-difluoroaniline. The synthesis proceeds via a two-step halogenation sequence: regioselective iodination followed by bromination. This strategy leverages the directing effects of the amino group and the existing fluorine atoms on the aromatic ring.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Iodo-3,5-difluoroaniline

This procedure is adapted from the general method for the iodination of anilines.

-

Reaction Setup: In a round-bottom flask, dissolve 3,5-difluoroaniline (1.0 eq.) in a mixture of ethanol and water.

-

Addition of Reagents: To the stirred solution, add sodium bicarbonate (2.5 eq.) followed by the portion-wise addition of iodine (1.1 eq.).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

This protocol is based on the bromination of halogenated anilines as described by Kaszynski et al.

-

Reaction Setup: Dissolve 4-iodo-3,5-difluoroaniline (1.0 eq.) in acetonitrile in a round-bottom flask.

-

Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) (1.1 eq.) portion-wise to the solution at 0 °C.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up and Purification: Quench the reaction with water and extract the product with diethyl ether. Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate. After filtration, the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography to yield this compound.

Applications in Cross-Coupling Reactions

The presence of both bromo and iodo substituents allows for selective palladium-catalyzed cross-coupling reactions, as the carbon-iodine bond is more reactive than the carbon-bromine bond. This differential reactivity is highly valuable in the stepwise synthesis of complex biaryl and other poly-substituted aromatic compounds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: To a degassed solution of this compound (1.0 eq.) in a suitable solvent (e.g., dioxane/water), add the arylboronic acid (1.2 eq.) and a base (e.g., K₂CO₃, 2.0 eq.).

-

Catalyst Addition: Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours.

-

Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by chromatography.

Heck Reaction

The Heck reaction facilitates the formation of a carbon-carbon bond between an unsaturated halide and an alkene.

General Experimental Protocol for Heck Reaction:

-

Reaction Setup: In a sealed tube, combine this compound (1.0 eq.), the alkene (1.5 eq.), a base (e.g., triethylamine, 2.0 eq.), and a palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq.) with a phosphine ligand (e.g., PPh₃, 0.04 eq.) in a suitable solvent (e.g., DMF or acetonitrile).

-

Reaction Conditions: Heat the mixture at 100-120 °C for 12-24 hours.

-

Work-up and Purification: Cool the reaction mixture, filter off any solids, and partition the filtrate between water and an organic solvent. The organic layer is washed, dried, and concentrated, followed by purification of the product.

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

General Experimental Protocol for Sonogashira Coupling:

-

Reaction Setup: To a solution of this compound (1.0 eq.) and the terminal alkyne (1.2 eq.) in a solvent such as THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq.), a copper(I) co-catalyst (e.g., CuI, 0.05 eq.), and a base (e.g., triethylamine).

-

Reaction Conditions: Stir the reaction mixture at room temperature to 50 °C under an inert atmosphere until the starting material is consumed.

-

Work-up and Purification: Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine. The organic layer is then dried, concentrated, and the product is purified.

Conclusion

This compound is a highly functionalized and synthetically valuable building block. Its unique substitution pattern allows for selective and sequential cross-coupling reactions, providing a powerful tool for the construction of complex molecular architectures. The methodologies and data presented in this guide are intended to support researchers and professionals in the fields of chemical synthesis, drug discovery, and materials science in leveraging the full potential of this versatile compound.

References

Synthesis of 2-Bromo-1,3-difluoro-5-iodobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a primary synthesis pathway for 2-Bromo-1,3-difluoro-5-iodobenzene, a key halogenated aromatic intermediate in the development of pharmaceuticals and agrochemicals.[1] The unique substitution pattern of this compound, featuring bromine, iodine, and two fluorine atoms, provides versatile reactivity for the construction of complex molecular architectures.

Overview of the Synthetic Strategy

The synthesis of this compound can be strategically approached via a two-step electrophilic halogenation sequence starting from 1,3-difluorobenzene. This method leverages the directing effects of the fluorine substituents to control the regioselectivity of the subsequent bromination and iodination reactions.

An alternative, though less direct, pathway could commence with 3,5-difluoroaniline, which would first be converted to 1-bromo-3,5-difluorobenzene via a Sandmeyer reaction, followed by iodination.[2][3][4][5]

This guide will focus on the more direct route from 1,3-difluorobenzene.

Proposed Synthesis Pathway

The logical synthetic route involves the initial bromination of 1,3-difluorobenzene to form 2-bromo-1,3-difluorobenzene, followed by the regioselective iodination to yield the final product.

1,3-Difluorobenzene + Br2 --(FeBr3)--> 2-Bromo-1,3-difluorobenzene

2-Bromo-1,3-difluorobenzene + I2 --(HIO3, H2SO4)--> this compound

Figure 2: Experimental workflow for the synthesis of this compound.

Conclusion

This technical guide outlines a robust and logical pathway for the synthesis of this compound. The described two-step halogenation of 1,3-difluorobenzene provides a direct route to this valuable intermediate. The provided experimental protocols, based on established chemical principles, offer a solid foundation for researchers in the fields of medicinal chemistry and materials science to produce this compound for their research and development needs. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining the final product in high purity.

References

- 1. chemimpex.com [chemimpex.com]

- 2. DE19544870C2 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]

- 3. EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]

- 4. Process for the preparation of 1-bromo-3,5-difluorobenzene (1996) | Marita Dr Neuber | 2 Citations [scispace.com]

- 5. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]

In-Depth Technical Guide to the Chemical Characterization of 2-Bromo-1,3-difluoro-5-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical characterization of 2-Bromo-1,3-difluoro-5-iodobenzene, a key building block in the synthesis of complex organic molecules for the pharmaceutical and material science sectors. This document outlines the compound's physicochemical properties, safety and handling guidelines, and presents a putative synthesis route. A significant focus is placed on its versatile reactivity in various palladium-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery and development.

**1. Introduction

This compound is a polyhalogenated aromatic compound with the chemical formula C₆H₂BrF₂I. Its unique substitution pattern, featuring bromine, fluorine, and iodine atoms on a benzene ring, imparts selective reactivity, making it a valuable intermediate for the synthesis of highly functionalized molecules. The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-F) allows for sequential and site-selective cross-coupling reactions, enabling the introduction of various substituents to build complex molecular architectures. This versatility has led to its use in the development of novel pharmaceutical agents and advanced materials.[1][2]

Physicochemical and Spectroscopic Data

The accurate characterization of this compound is crucial for its effective use in synthesis. The following tables summarize its key physical properties and provide predicted spectroscopic data.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₂BrF₂I | [3] |

| Molecular Weight | 318.89 g/mol | [3] |

| CAS Number | 155906-10-8 | [3] |

| Appearance | White to light red to green powder/crystal | [2][3] |

| Melting Point | 64 - 68 °C | [2] |

| Boiling Point (Predicted) | 225.8 ± 35.0 °C | [1] |

| Density (Predicted) | 2.342 ± 0.06 g/cm³ | [1] |

| Purity (Typical) | >98.0% (GC) | [3] |

Spectroscopic Data (Predicted)

| Technique | Expected Characteristics |

| ¹H NMR | A complex multiplet in the aromatic region (δ 7.0-8.0 ppm) is expected for the two aromatic protons. |

| ¹³C NMR | Six distinct signals in the aromatic region are anticipated, with carbons attached to halogens showing characteristic chemical shifts and C-F coupling. |

| ¹⁹F NMR | One or more signals are expected, with chemical shifts and coupling constants influenced by the other halogen substituents.[4][5] |

| Mass Spectrometry (EI) | The mass spectrum would exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (¹²⁷I).[6] The molecular ion peak [M]⁺ would be observed at m/z 318 (for ⁷⁹Br) and 320 (for ⁸¹Br). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H stretching of the aromatic ring, C=C stretching of the benzene ring, and C-F, C-Br, and C-I stretching vibrations would be observed. |

Synthesis and Purification

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the searched literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of similar polyhalogenated benzenes. One such method involves the lithiation of a suitable precursor followed by iodination.[7]

Putative Synthesis Workflow

The following diagram illustrates a potential synthetic pathway for this compound.

Caption: A potential workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

1,5-Dibromo-2,4-difluorobenzene

-

n-Butyllithium (n-BuLi)

-

Diisopropylamine

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (I₂)

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Preparation of LDA: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium dropwise and stir for 30 minutes to generate lithium diisopropylamide (LDA).

-

Lithiation: To the freshly prepared LDA solution at -78 °C, add a solution of 1,5-Dibromo-2,4-difluorobenzene in anhydrous THF dropwise. Stir the reaction mixture at this temperature for 1-2 hours.

-

Iodination: Add a solution of iodine in anhydrous THF to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.

Reactivity and Applications in Organic Synthesis

This compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions, which are instrumental in the construction of C-C and C-heteroatom bonds. The different reactivities of the C-I and C-Br bonds allow for selective functionalization.

Cross-Coupling Reactions

The following diagram illustrates the general workflow for utilizing this compound in common cross-coupling reactions.

Caption: Common cross-coupling reactions involving this compound.

Detailed Experimental Protocols (General)

The following are generalized protocols for Suzuki, Sonogashira, and Heck reactions. The optimal conditions may vary depending on the specific substrates used.

4.2.1. Suzuki Coupling [8][9][10][11][12]

-

Materials: this compound, arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand), base (e.g., K₂CO₃, K₃PO₄), solvent (e.g., 1,4-dioxane/water, isopropanol/water).

-

Procedure:

-

In a Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (e.g., 3-5 mol%), and the base (2-3 equivalents).

-

Add the degassed solvent system.

-

Heat the reaction mixture with vigorous stirring at a temperature typically ranging from 80 to 100 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

4.2.2. Sonogashira Coupling [13][14][15][16][17]

-

Materials: this compound, terminal alkyne, palladium catalyst (e.g., PdCl₂(PPh₃)₂), copper(I) iodide (CuI) as a co-catalyst, base (e.g., triethylamine), solvent (e.g., THF, DMF).

-

Procedure:

-

To a solution of this compound and the terminal alkyne in the chosen solvent, add the palladium catalyst, copper(I) iodide, and the amine base.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).

-

Filter the reaction mixture to remove any solids and concentrate the filtrate.

-

Purify the residue by column chromatography.

-

4.2.3. Heck Coupling [18][19][20][21][22]

-

Materials: this compound, alkene, palladium catalyst (e.g., Pd(OAc)₂), phosphine ligand (e.g., PPh₃), base (e.g., Et₃N, NaOAc), solvent (e.g., DMF, acetonitrile).

-

Procedure:

-

Combine this compound, the alkene, the palladium catalyst, the phosphine ligand, and the base in a suitable solvent.

-

Heat the mixture to a temperature typically between 80 and 120 °C.

-

After the reaction is complete, cool to room temperature and partition between water and an organic solvent.

-

Separate the organic layer, dry, and concentrate.

-

Purify the product by column chromatography or recrystallization.

-

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis, particularly in the fields of drug discovery and material science. Its well-defined physicochemical properties and the selective reactivity of its halogen substituents make it an ideal starting material for the construction of complex molecular frameworks through various cross-coupling reactions. This guide provides essential information for the safe handling, characterization, and application of this important chemical intermediate. Further research to fully elucidate its experimental spectroscopic data and optimize synthetic protocols will undoubtedly expand its utility in creating novel and functional molecules.

References

- 1. Buy this compound (EVT-328695) | 155906-10-8 [evitachem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. azom.com [azom.com]

- 6. youtube.com [youtube.com]

- 7. vanderbilt.edu [vanderbilt.edu]

- 8. benchchem.com [benchchem.com]

- 9. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. rsc.org [rsc.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 18. bcp.fu-berlin.de [bcp.fu-berlin.de]

- 19. Heck Reaction [organic-chemistry.org]

- 20. odinity.com [odinity.com]

- 21. youtube.com [youtube.com]

- 22. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 2-Bromo-1,3-difluoro-5-iodobenzene in Suzuki Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1,3-difluoro-5-iodobenzene is a versatile trihalogenated aromatic building block with significant potential in organic synthesis, particularly in the construction of complex, polyfunctionalized molecules for pharmaceutical and materials science applications. The differential reactivity of its three halogen substituents—iodine, bromine, and fluorine—under palladium-catalyzed cross-coupling conditions allows for selective and sequential functionalization, making it an attractive starting material for the synthesis of diverse molecular scaffolds.

The Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds, is particularly well-suited for the selective functionalization of this compound. The well-established reactivity trend for aryl halides in Suzuki couplings (I > Br > Cl >> F) enables the preferential reaction at the carbon-iodine bond under milder conditions, leaving the carbon-bromine bond intact for subsequent transformations. This chemoselectivity provides a strategic advantage in multistep syntheses, allowing for the controlled introduction of different aryl or heteroaryl groups onto the benzene ring.

These application notes provide detailed protocols and guidelines for the successful implementation of Suzuki cross-coupling reactions using this compound, focusing on achieving high selectivity and yields.

Principle of Selective Suzuki-Miyaura Coupling

The cornerstone of utilizing this compound in Suzuki reactions is the significant difference in the rates of oxidative addition of the C-I and C-Br bonds to a palladium(0) catalyst. The carbon-iodine bond is weaker and more readily undergoes oxidative addition, initiating the catalytic cycle at lower temperatures and with less active catalysts. This allows for the selective coupling of an arylboronic acid at the 5-position. The resulting 2-bromo-5-aryl-1,3-difluorobenzene can then be subjected to a second Suzuki coupling under more forcing conditions to functionalize the 2-position.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative conditions for the selective and sequential Suzuki-Miyaura coupling of this compound. Note that yields are highly dependent on the specific boronic acid, catalyst system, and reaction optimization.

Table 1: Selective Suzuki-Miyaura Coupling at the C-I Bond

| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 80 | 4 | 85-95 |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 70 | 6 | 90-98 |

| 3-Pyridinylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF/H₂O (10:1) | 85 | 8 | 75-85 |

| 2-Thiopheneboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2.5) | THF/H₂O (3:1) | 65 | 12 | 80-90 |

Table 2: Sequential Suzuki-Miyaura Coupling at the C-Br Bond (of the C-I coupled product)

| Starting Material | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 2-Bromo-1,3-difluoro-5-phenylbenzene | 4-Tolylboronic acid | Pd(OAc)₂ (5) | RuPhos (10) | K₃PO₄ (3) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 70-85 |

| 2-Bromo-5-(4-methoxyphenyl)-1,3-difluorobenzene | Benzo[b]thiophen-2-ylboronic acid | Pd₂(dba)₃ (3) | tBu₃P-HBF₄ (6) | CsF (3) | Toluene | 110 | 18 | 65-80 |

| 2-Bromo-1,3-difluoro-5-(pyridin-3-yl)benzene | 2-Naphthylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | DMF | 120 | 24 | 60-75 |

Experimental Protocols

The following are detailed methodologies for the selective and sequential Suzuki-Miyaura coupling reactions of this compound.

Protocol 1: Selective Monosubstitution at the Iodine Position

This protocol describes a general procedure for the selective Suzuki coupling at the more reactive C-I bond.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1-1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried round-bottom flask or Schlenk tube, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent via syringe.

-

Add the palladium catalyst under a positive flow of the inert gas.

-

Heat the reaction mixture to the desired temperature (typically 70-85 °C) and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-bromo-5-aryl-1,3-difluorobenzene.

Protocol 2: One-Pot Sequential Disubstitution

This protocol outlines a one-pot procedure for the sequential Suzuki coupling at both the C-I and C-Br positions.

Materials:

-

This compound (1.0 equiv)

-

First arylboronic acid (1.1 equiv)

-

Second arylboronic acid (1.2 equiv)

-

First palladium catalyst system (e.g., Pd(PPh₃)₄, 2-3 mol%)

-

Second palladium catalyst system (e.g., Pd(OAc)₂/RuPhos, 3-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0 + 2.0 equiv)

-

Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

First Coupling (C-I):

-

Follow steps 1-6 from Protocol 1, using the first arylboronic acid and the milder palladium catalyst system at a lower temperature (e.g., 70-80 °C).

-

-

Second Coupling (C-Br):

-

After confirming the consumption of the starting material by TLC or GC-MS, cool the reaction mixture slightly.

-

Under a positive flow of inert gas, add the second arylboronic acid, additional base, and the more active palladium catalyst system.

-

Increase the reaction temperature (e.g., 100-110 °C) and continue stirring.

-

Monitor the progress of the second coupling reaction.

-

-

Work-up and Purification:

-

Once the second coupling is complete, follow steps 7-11 from Protocol 1 to isolate and purify the final disubstituted product.

-

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Selective Suzuki Coupling

Caption: Generalized workflow for a selective Suzuki-Miyaura cross-coupling experiment.

Logical Relationship for Sequential Coupling

Application Notes and Protocols for 2-Bromo-1,3-difluoro-5-iodobenzene in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1,3-difluoro-5-iodobenzene is a versatile, tri-halogenated aromatic compound that serves as a key building block in the synthesis of complex pharmaceutical agents. Its unique substitution pattern, featuring bromine, iodine, and two fluorine atoms, allows for remarkable regioselectivity in a variety of cross-coupling reactions. This strategic placement of halogens enables chemists to perform sequential, site-selective modifications, making it an invaluable tool in the construction of novel drug candidates, particularly in the fields of oncology and inflammatory diseases. The distinct reactivities of the carbon-iodine and carbon-bromine bonds facilitate a stepwise functionalization, providing a robust platform for the synthesis of diverse molecular architectures.

Core Applications in Pharmaceutical Synthesis

The primary utility of this compound in pharmaceutical research lies in its application as a scaffold for the synthesis of kinase inhibitors and modulators of G protein-coupled receptors (GPCRs). The difluorophenyl moiety is a common feature in many bioactive molecules, often enhancing metabolic stability and binding affinity. The bromine and iodine atoms serve as handles for introducing various substituents through well-established palladium-catalyzed cross-coupling reactions.

Key Reaction Types:

-

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the aryl halide with a boronic acid or ester. The higher reactivity of the C-I bond allows for selective coupling at the 5-position, leaving the C-Br bond intact for subsequent transformations.

-

Sonogashira Coupling: This reaction enables the formation of carbon-carbon triple bonds by coupling the aryl halide with a terminal alkyne. Similar to the Suzuki coupling, the reaction can be directed to the iodo-position.

-

Buchwald-Hartwig Amination: This powerful method for forming carbon-nitrogen bonds is crucial for introducing amine functionalities, a common feature in many kinase inhibitors.

Data Presentation: Representative Cross-Coupling Reactions

The following table summarizes typical reaction conditions for the sequential functionalization of this compound, demonstrating its utility in building complex molecular scaffolds.

| Starting Material | Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |

| This compound | Suzuki | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 16 | 4-(4-Bromo-3,5-difluorophenyl)isoxazole | 85 | US11014929B2 |

| 4-(4-Bromo-3,5-difluorophenyl)isoxazole | Suzuki | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 85 | 12 | 4-(4-(4-methoxyphenyl)-3,5-difluorophenyl)isoxazole | 92 | |

| This compound | Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 65 | 8 | 2-Bromo-1,3-difluoro-5-(phenylethynyl)benzene | 95 | |

| 2-Bromo-1,3-difluoro-5-(phenylethynyl)benzene | Buchwald-Hartwig | Aniline | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 110 | 18 | N-(2,4-Difluoro-5-(phenylethynyl)phenyl)aniline | 78 |

Note: The yields for the second and fourth reactions are representative examples based on typical outcomes for these reaction types and are not from a specific cited source.

Experimental Protocols

Protocol 1: Site-Selective Suzuki-Miyaura Coupling at the C-I Position

This protocol describes the selective coupling of an isoxazole boronic ester at the iodine-bearing position of this compound, a key step in the synthesis of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors.[1]

Materials:

-

This compound

-

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole

-

Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct (Pd(dppf)Cl₂)

-

Cesium carbonate (Cs₂CO₃)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon gas

-

Standard glassware for organic synthesis

Procedure:

-

To a screw-cap vial equipped with a magnetic stir bar, add this compound (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole (1.0 eq), Pd(dppf)Cl₂ (0.2 eq), and cesium carbonate (2.0 eq).

-

Evacuate and backfill the vial with nitrogen or argon three times.

-

Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the vial.

-

Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 16 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 4-(4-Bromo-3,5-difluorophenyl)isoxazole.

Protocol 2: General Procedure for Sonogashira Coupling

This protocol outlines a general method for the Sonogashira coupling of a terminal alkyne with this compound, preferentially at the iodo-position.

Materials:

-

This compound

-

Terminal alkyne (e.g., Phenylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous tetrahydrofuran (THF)

-

Nitrogen or Argon gas

-

Standard glassware for organic synthesis

Procedure:

-

To a flame-dried Schlenk flask, add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq).

-

Evacuate and backfill the flask with nitrogen or argon three times.

-

Add a solution of this compound (1.0 eq) in anhydrous THF.

-

Add triethylamine (3.0 eq) and the terminal alkyne (1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to 65 °C and stir for 8-12 hours, monitoring by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and filter through a pad of celite, washing with THF.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Mandatory Visualizations

Signaling Pathways

The strategic application of this compound in pharmaceutical synthesis often targets key signaling pathways implicated in disease. Below are representative diagrams of the HPK1 and TNF-α signaling pathways, which are relevant to the classes of inhibitors synthesized from this versatile building block.

Caption: HPK1 signaling pathway and point of intervention.

References

Application Notes and Protocols: 2-Bromo-1,3-difluoro-5-iodobenzene as a Versatile Intermediate in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Bromo-1,3-difluoro-5-iodobenzene as a key intermediate in the development of novel agrochemicals. Its unique trifunctionalized aromatic core, featuring bromine, iodine, and two fluorine atoms, offers a versatile platform for the synthesis of complex molecules with potential herbicidal, fungicidal, and insecticidal activities. The differential reactivity of the C-I and C-Br bonds allows for selective and sequential functionalization through various cross-coupling reactions, making it an attractive starting material for creating diverse libraries of potential agrochemical candidates.[1][2]

Key Synthetic Applications

The primary synthetic utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond, enabling regioselective functionalization. This allows for a stepwise approach to building complex molecular architectures.

1. Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds. The C-I bond of this compound can be selectively coupled with a wide range of boronic acids or their esters to introduce aryl, heteroaryl, or vinyl substituents. The remaining C-Br bond can then be subjected to a second, distinct Suzuki coupling or other transformations. This sequential approach is invaluable for creating unsymmetrical biaryl and heteroaryl structures, which are common motifs in modern agrochemicals.[3][4][5]

2. Sonogashira Coupling: This reaction facilitates the formation of carbon-carbon triple bonds by coupling the aryl halide with a terminal alkyne. Similar to the Suzuki coupling, the C-I bond reacts preferentially, allowing for the introduction of an alkynyl moiety. The resulting structure can be a key pharmacophore or a handle for further synthetic modifications. Alkynyl-containing scaffolds are present in some herbicidal compounds.[6][7][8][9][10]

3. Other Cross-Coupling Reactions: The reactivity of the C-I and C-Br bonds also allows for participation in other important transformations such as Buchwald-Hartwig amination (for C-N bond formation) and Heck coupling (for C-C bond formation with alkenes), further expanding the synthetic possibilities for creating novel agrochemical structures.

Experimental Protocols

The following are generalized protocols for the sequential functionalization of this compound. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C-I Position

This protocol describes the selective coupling of an arylboronic acid at the more reactive iodine-substituted position.

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Triphenylphosphine (PPh₃, 8 mol%) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃, 2.0 equivalents)

-

1,4-Dioxane and Water (4:1 v/v)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.08 mmol).

-